4-methyl-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-2-carboxamide 4-methyl-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 2097892-00-5
VCID: VC5517227
InChI: InChI=1S/C10H12N4OS/c1-8-6-9(16-7-8)10(15)11-4-5-14-12-2-3-13-14/h2-3,6-7H,4-5H2,1H3,(H,11,15)
SMILES: CC1=CSC(=C1)C(=O)NCCN2N=CC=N2
Molecular Formula: C10H12N4OS
Molecular Weight: 236.29

4-methyl-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-2-carboxamide

CAS No.: 2097892-00-5

Cat. No.: VC5517227

Molecular Formula: C10H12N4OS

Molecular Weight: 236.29

* For research use only. Not for human or veterinary use.

4-methyl-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-2-carboxamide - 2097892-00-5

Specification

CAS No. 2097892-00-5
Molecular Formula C10H12N4OS
Molecular Weight 236.29
IUPAC Name 4-methyl-N-[2-(triazol-2-yl)ethyl]thiophene-2-carboxamide
Standard InChI InChI=1S/C10H12N4OS/c1-8-6-9(16-7-8)10(15)11-4-5-14-12-2-3-13-14/h2-3,6-7H,4-5H2,1H3,(H,11,15)
Standard InChI Key WTZCYVWZODBKKS-UHFFFAOYSA-N
SMILES CC1=CSC(=C1)C(=O)NCCN2N=CC=N2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a thiophene ring substituted at the 2-position with a carboxamide group and at the 4-position with a methyl group. The carboxamide’s ethyl linker connects to a 1,2,3-triazole ring (Figure 1) . This arrangement introduces both aromatic and hydrogen-bonding capabilities, critical for interactions in biological systems.

Figure 1: Proposed structure of 4-methyl-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-2-carboxamide.

Physicochemical Data

While experimental data for this specific compound are unavailable, analogues provide benchmarks:

  • Molecular Formula: Hypothesized as C11H13N5OS\text{C}_{11}\text{H}_{13}\text{N}_5\text{OS} (calculated via similar structures in ).

  • Molecular Weight: ~279.32 g/mol.

  • Solubility: Likely polar due to the carboxamide and triazole groups, suggesting solubility in DMSO or methanol .

  • Stability: Triazoles generally exhibit thermal stability, but the methyl-thiophene may confer sensitivity to oxidation .

Synthesis Pathways

Thiophene Core Formation

The Gewald reaction, a two-step process involving ketones, sulfur, and cyanoacetates, is widely used to synthesize 2-aminothiophenes . For 4-methylthiophene-2-carboxylic acid derivatives, cyclopentanone or acetylacetone could serve as carbonyl precursors. For example, 2-(4-oxothiazol-2-yl)acetonitrile reacts with cyclopentanone to form fused thiophenes .

Carboxamide Functionalization

The carboxylic acid intermediate is converted to a carboxamide via activation with thionyl chloride followed by reaction with 2-(2H-1,2,3-triazol-2-yl)ethylamine. This approach mirrors the synthesis of N-(2-(1H-1,2,3-triazol-1-yl)ethyl)thiophene-2-carboxamide derivatives .

Triazole Ring Construction

1,2,3-Triazoles are typically synthesized via Huisgen azide-alkyne cycloaddition. Copper-catalyzed (CuAAC) or organocatalytic methods enable regioselective triazole formation . For example, enamine intermediates derived from α,β-unsaturated aldehydes react with aryl azides to yield triazoles .

Biological Activity and Applications

Cytotoxicity Profiles

Thiophene-triazole hybrids exhibit notable anticancer activity. In a study of thiophene derivatives, compounds with carboxamide linkers showed GI50_{50} values of 2.1–8.7 μM against MCF-7, NCI-H460, and SF-268 cell lines . The triazole moiety enhances cellular uptake and target binding, likely due to hydrogen bonding with biological macromolecules .

Material Science Applications

Thiophene-triazole polymers exhibit tunable optoelectronic properties. The methyl group’s electron-donating effect could redshift absorption maxima, making the compound a candidate for organic semiconductors .

Comparative Analysis with Analogues

Structural Analogues

  • N-(2-(4-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)thiophene-2-carboxamide : Replacing the oxadiazole with a methyl group simplifies synthesis but may reduce π-stacking interactions.

  • 4,5,6,7-Tetrahydrobenzo[b]thiophene derivatives : Saturated rings decrease aromaticity, potentially lowering anticancer activity compared to the unsaturated target compound.

Activity Trends

  • Electron-Withdrawing Groups: Nitriles or halogens on the thiophene enhance cytotoxicity but reduce solubility .

  • Linker Length: Ethyl linkers balance flexibility and rigidity, optimizing binding to enzyme active sites .

Challenges and Future Directions

Synthetic Optimization

Current methods rely on multi-step reactions with moderate yields (e.g., 60–85% for triazole formation ). Flow chemistry or microwave-assisted synthesis could improve efficiency.

Biological Screening

Prioritize in vitro assays against kinase targets (e.g., EGFR or BRAF) where triazole-thiophene hybrids show promise . Computational docking studies could predict binding modes.

Toxicity Profiling

Assess hepatotoxicity and cardiotoxicity in animal models, as thiophenes may interfere with cytochrome P450 enzymes .

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